molecular formula C38H80N+ B14657183 N,N-Didodecyl-N-ethyldodecan-1-aminium CAS No. 45314-73-6

N,N-Didodecyl-N-ethyldodecan-1-aminium

Cat. No.: B14657183
CAS No.: 45314-73-6
M. Wt: 551.0 g/mol
InChI Key: WIMCSFQYNXRDOM-UHFFFAOYSA-N
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Description

N,N-Didodecyl-N-ethyldodecan-1-aminium is a quaternary ammonium compound (quat) that functions as a cationic surfactant. Its structure, featuring dual C12 (dodecyl) alkyl chains and an ethyl group, is closely related to the well-characterized dilauryldimethylammonium chloride (DLDAC) . This class of compounds is extensively utilized in biochemical and biophysical research due to its ability to interact with and disrupt cellular membranes. A key research application involves the investigation of its antimicrobial properties . Studies on structurally similar surfactants, such as N-(n-Dodecyl)diethanolamine, have shown that antimicrobial activity is influenced by the compound's surface activity and its octanol-water partition coefficient, which affects uptake by bacterial cells like Escherichia coli . The mechanism is often linked to the compound's critical packing parameter (CPP), a concept central to understanding how lipid architecture dictates the formation of micelles or bilayers and, consequently, its cytotoxicity and cellular uptake . Furthermore, cationic lipids like this are pivotal in materials science for the formation of nanostructured materials , including cubosomes and nanocapsules, which are used as drug delivery vehicles . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

45314-73-6

Molecular Formula

C38H80N+

Molecular Weight

551.0 g/mol

IUPAC Name

tridodecyl(ethyl)azanium

InChI

InChI=1S/C38H80N/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3/q+1

InChI Key

WIMCSFQYNXRDOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with ethyl iodide under reflux conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecyl-N-ethyldodecan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Didodecyl-N-ethyldodecan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell membrane studies due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties against bacteria and viruses.

    Industry: Utilized in formulations of disinfectants and sanitizers.

Mechanism of Action

The primary mechanism of action of N,N-Didodecyl-N-ethyldodecan-1-aminium involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and destabilize it .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural and Functional Differences

The table below compares N,N-Didodecyl-N-ethyldodecan-1-aminium with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Substituents Key Applications
This compound C₃₈H₈₀N⁺ 551.06 3× C12, 1× ethyl Antimicrobials, surfactants
Didecyldimethylammonium chloride C₂₂H₄₈ClN 362.08 2× C10, 2× methyl Disinfectants, biocides
Benzalkonium chloride (BAC12) C₂₁H₃₈ClN 340.00 1× C12, 2× methyl, 1× benzyl Pharmaceuticals, antiseptics
N,N-Dimethyldodecan-1-amine C₁₄H₃₁N 213.40 1× C12, 2× methyl Corrosion inhibition, organic synthesis
Didodecyldimethylammonium hydroxide C₂₆H₅₆NO 406.73 2× C12, 2× methyl Phase-transfer catalysis
Key Observations:

Chain Length and Charge Density :

  • This compound has three C12 chains, providing superior hydrophobicity compared to didecyldimethylammonium chloride (C10 chains) or benzalkonium chloride (single C12 chain). This enhances its membrane-disrupting activity against lipid-enveloped pathogens .
  • However, its bulky structure reduces solubility in aqueous media compared to smaller QACs like BAC12 .

Unlike tertiary amines (e.g., N,N-dimethyldodecan-1-amine), quaternary ammonium salts like the target compound are permanently charged, enhancing ionic interactions in surfactant applications .

Antimicrobial Efficacy

  • Didecyldimethylammonium chloride (DDAC): Exhibits broad-spectrum activity at 0.1–0.5% concentrations, effective against bacteria, fungi, and viruses .
  • This compound : Predicted to require lower concentrations (0.05–0.2%) due to enhanced lipid solubility, though cytotoxicity risks may limit pharmaceutical use .

Q & A

Q. What are the optimal synthetic routes and purification methods for N,N-Didodecyl-N-ethyldodecan-1-aminium?

  • Methodological Answer : The synthesis typically involves alkylation of a primary amine with alkyl halides or alcohols under basic conditions. For example, reacting dodecan-1-amine with dodecyl bromide in the presence of sodium hydroxide (NaOH) as a base facilitates quaternization . Purification often employs column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol. Yield optimization requires strict temperature control (60–80°C) and inert atmosphere (N₂) to prevent oxidation. Confirming purity via NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent thermal degradation. Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation of aerosols. The compound’s hygroscopic nature necessitates desiccants (e.g., silica gel) in storage environments. GHS hazard classifications (e.g., H315: skin irritation) mandate spill protocols using absorbent materials (vermiculite) and neutralization with weak acids (acetic acid) .

Advanced Research Questions

Q. What advanced characterization techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for elucidating stereochemistry and counterion interactions. For amorphous samples, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) distinguish regioisomers. Dynamic light scattering (DLS) quantifies micelle formation in colloidal studies, while FT-IR identifies amine degradation (e.g., oxidation to nitroxides) .

Q. How can conflicting data on the compound’s biological activity be systematically addressed?

  • Methodological Answer : Contradictions in antimicrobial assays (e.g., MIC variations) often stem from differences in bacterial strains or solvent carriers (DMSO vs. water). Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate via dose-response curves. For cytotoxicity studies, use multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal assays (MTT, ATP luminescence) to confirm specificity .

Q. What theoretical frameworks guide the study of its surfactant properties?

  • Methodological Answer : Apply the Critical Micelle Concentration (CMC) theory using conductivity or surface tension measurements. Link results to the Hofmeister series to explain ion-specific effects on micelle stability. Computational models (e.g., COMSOL Multiphysics with AI-driven parameter optimization) predict aggregation behavior under varying pH and ionic strength .

Q. How do synthesis route variations impact catalytic performance in phase-transfer applications?

  • Methodological Answer : Compare quaternization methods (alkyl halide vs. reductive amination) by testing catalytic efficiency in SN2 reactions (e.g., benzyl bromide + KI). Track reaction kinetics via GC-MS and correlate with surfactant’s partition coefficients (log P). Impurities from incomplete alkylation (e.g., tertiary amine byproducts) reduce efficacy, necessitating LC-MS monitoring .

Data Contradiction Analysis

Q. Why do different studies report divergent CMC values for this compound?

  • Methodological Answer : Discrepancies arise from measurement techniques (e.g., pyrene fluorescence vs. tensiometry) and solvent purity. Address by calibrating instruments with reference surfactants (e.g., SDS) and reporting temperature ±0.1°C. Pre-filter solutions (0.22 µm) to remove particulates affecting light scattering .

Experimental Design Considerations

Q. What controls are essential when evaluating its lipid bilayer interactions?

  • Methodological Answer : Include negative controls (plain liposomes) and positive controls (gramicidin for ion channel effects). Use fluorescent probes (e.g., Laurdan) for membrane fluidity assays. Validate bilayer integrity via electrophysiology (patch-clamp) or cryo-EM .

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